Cas no 28636-16-0 ((E)-3-aminoprop-2-enal)
(E)-3-aminoprop-2-enal Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenal, 3-amino-, (2E)-
- 3-aminoacrylaldehyde
- 2-Propenal, 3-amino-, (2E)- (9CI)
- AKOS006377810
- (E)-3-Aminoacrylaldehyde
- 2-Propenal, 3-amino- (9CI)
- 25186-34-9
- (2E)-3-AMINOPROP-2-ENAL
- W10858
- 3-Aminoacrolein
- beta-aminoacrolein
- MFCD19227942
- (z)-3-imino-1-propen-1-ol
- (E)-3-aminoprop-2-enal
- 3-imino-propen-1-ol
- 28636-16-0
- AS-61430
-
- MDL: MFCD19227942
- Inchi: 1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+
- InChI Key: UCRYVFBKCBUURB-OWOJBTEDSA-N
- SMILES: O=C/C=C/N
Computed Properties
- Exact Mass: 71.03715
- Monoisotopic Mass: 71.037113783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 48.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
(E)-3-aminoprop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E975180-50mg |
(E)-3-aminoprop-2-enal |
28636-16-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E975180-100mg |
(E)-3-aminoprop-2-enal |
28636-16-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E975180-500mg |
(E)-3-aminoprop-2-enal |
28636-16-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D764686-100mg |
2-Propenal, 3-amino-, (2E)- (9CI) |
28636-16-0 | 95% | 100mg |
$245 | 2023-09-04 | |
| eNovation Chemicals LLC | D764686-250mg |
2-Propenal, 3-amino-, (2E)- (9CI) |
28636-16-0 | 95% | 250mg |
$165 | 2024-06-07 | |
| Key Organics Ltd | AS-61430-100MG |
(2E)-3-aminoprop-2-enal |
28636-16-0 | >95% | 100mg |
£123.01 | 2025-02-08 | |
| Key Organics Ltd | AS-61430-250MG |
(2E)-3-aminoprop-2-enal |
28636-16-0 | >95% | 0.25g |
£233.00 | 2023-06-14 | |
| Key Organics Ltd | AS-61430-1G |
(2E)-3-aminoprop-2-enal |
28636-16-0 | >95% | 1g |
£326.00 | 2025-02-08 | |
| Key Organics Ltd | AS-61430-0.25g |
(2E)-3-aminoprop-2-enal |
28636-16-0 | >95% | 0.25g |
£189.00 | 2025-02-08 | |
| Aaron | AR002WMC-250mg |
2-Propenal, 3-amino-, (2E)- (9CI) |
28636-16-0 | 95% | 250mg |
$130.00 | 2025-01-21 |
(E)-3-aminoprop-2-enal Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (E)-3-aminoprop-2-enal
Introduction to (E)-3-Aminoprop-2-enal (CAS No. 28636-16-0)
(E)-3-Aminoprop-2-enal (CAS No. 28636-16-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as (E)-3-aminoprop-2-enal, is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure and reactivity make it an essential building block in the development of novel therapeutic agents.
The chemical structure of (E)-3-aminoprop-2-enal consists of a propenyl group attached to an amino group, with the double bond in the (E) configuration. This configuration imparts specific stereochemical properties that are crucial for its reactivity and biological activity. The compound is typically synthesized through the condensation of acrolein with ammonia or a primary amine, followed by dehydrogenation to form the desired (E)-isomer.
Recent advancements in the field of medicinal chemistry have highlighted the potential of (E)-3-aminoprop-2-enal as a precursor for the synthesis of compounds with diverse biological activities. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported the use of (E)-3-aminoprop-2-enal in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of (E)-3-aminoprop-2-enal exhibited potent inhibitory activity against several viral strains, including influenza and herpes simplex virus.
In another significant development, a research team from the University of California, Los Angeles (UCLA) utilized (E)-3-aminoprop-2-enal as a key intermediate in the synthesis of small molecules targeting neurodegenerative diseases. The study, published in *Chemical Science* in 2020, showed that these molecules effectively inhibited the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The findings suggest that (E)-3-aminoprop-2-enal and its derivatives could play a crucial role in developing new therapeutic strategies for neurodegenerative disorders.
The versatility of (E)-3-aminoprop-2-enal extends beyond medicinal applications. In organic synthesis, it serves as a valuable starting material for the preparation of complex organic molecules. Its reactivity with various functional groups allows for the construction of intricate molecular architectures, making it an indispensable tool for synthetic chemists. For example, a recent study published in *Organic Letters* described a novel method for the enantioselective synthesis of chiral amines using (E)-3-aminoprop-2-enal as a key intermediate. The method demonstrated high yields and excellent enantioselectivity, highlighting the compound's potential in asymmetric synthesis.
The safety and handling of (E)-3-aminoprop-2-enal are also important considerations for researchers and industrial applications. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. The compound is typically stored under inert conditions to prevent degradation and should be handled with appropriate personal protective equipment (PPE) to minimize exposure risks.
In conclusion, (E)-3-Aminoprop-2-enal (CAS No. 28636-16-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it an essential component in the development of novel pharmaceuticals and complex organic molecules. Ongoing research continues to uncover new applications and derivatives, further solidifying its importance in the fields of chemistry and medicine.
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